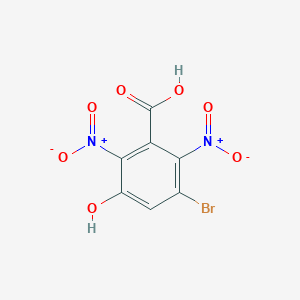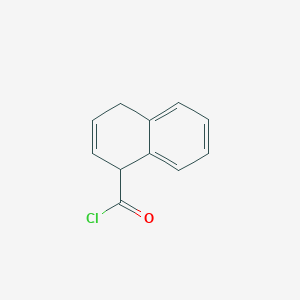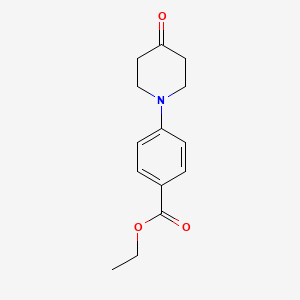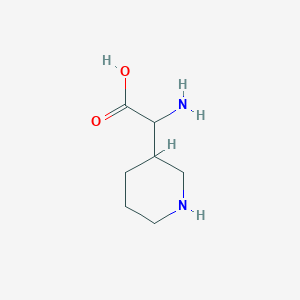
(2R)-2-(2-Bromoethyl)oxirane
Vue d'ensemble
Description
(2R)-2-(2-Bromoethyl)oxirane, also known as 2-Bromoethyl Oxirane or BEO, is a chemical compound with the molecular formula C4H7BrO. It is a colorless liquid that is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of (2R)-2-((2R)-2-(2-Bromoethyl)oxirane)oxirane is not fully understood, but it is believed to act as an alkylating agent. It reacts with nucleophilic centers in proteins and DNA, leading to the formation of covalent bonds. This can cause changes in the structure and function of these molecules, leading to various biological effects.
Biochemical and Physiological Effects:
(2R)-2-(this compound)oxirane has been shown to have various biochemical and physiological effects. It can induce DNA damage and cell death in cancer cells, making it a potential anticancer agent. It can also cause oxidative stress and inflammation, leading to various pathological conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-2-((2R)-2-(2-Bromoethyl)oxirane)oxirane in lab experiments is its high reactivity, which allows for the efficient synthesis of other chemical compounds. However, its toxicity and potential for DNA damage can also be a limitation, requiring careful handling and appropriate safety measures.
Orientations Futures
There are several future directions for the study of (2R)-2-((2R)-2-(2-Bromoethyl)oxirane)oxirane. One area of research is the development of new synthetic methods for its production and the synthesis of other chemical compounds using BEO as a precursor. Another area of research is the study of its mechanism of action and potential therapeutic applications, particularly in cancer treatment. Additionally, the development of safer and more efficient methods for handling and using BEO in lab experiments is also an important direction for future research.
Conclusion:
In conclusion, (2R)-2-(this compound)oxirane is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area can lead to the development of new chemical compounds and potential therapeutic applications.
Applications De Recherche Scientifique
(2R)-2-((2R)-2-(2-Bromoethyl)oxirane)oxirane is used in various scientific research applications, including the synthesis of other chemical compounds and the study of its mechanism of action. It is commonly used as a reagent in organic synthesis to create other epoxides and as a precursor to other chemical compounds.
Propriétés
IUPAC Name |
(2R)-2-(2-bromoethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKODPGZNBMIZFX-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498448 | |
| Record name | (2R)-2-(2-Bromoethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79413-93-7 | |
| Record name | (2R)-2-(2-Bromoethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















